

# Application Notes: Analysis of **1,1-Dichloroethane** by Gas Chromatography-Mass Spectrometry

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#### Introduction

**1,1-Dichloroethane** is a chlorinated hydrocarbon primarily used as an intermediate in the chemical industry, particularly in the production of **1,1,1-trichloroethane**. It has also seen use as a solvent and degreaser. Due to its potential health and environmental impacts, sensitive and specific analytical methods are required for its detection and quantification in various matrices. Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for this purpose, offering excellent separation and definitive identification. These application notes provide an overview of the methodologies for the analysis of **1,1-dichloroethane** using GC-MS.

# **Sample Preparation**

The choice of sample preparation technique is critical for the accurate analysis of the volatile compound **1,1-dichloroethane** and is dependent on the sample matrix.

Purge and Trap (P&T)

Purge and trap is the most common and effective method for extracting **1,1-dichloroethane** from aqueous samples like drinking water and groundwater.[1] An inert gas, such as helium or nitrogen, is bubbled through the sample, stripping the volatile **1,1-dichloroethane** from the liquid phase.[1] The gas stream is then passed through a sorbent trap, where the analyte is concentrated.[1] The trap is subsequently heated rapidly, and the desorbed **1,1-**



**dichloroethane** is backflushed into the GC-MS system. This technique allows for the preconcentration of the analyte, leading to low detection limits.[2]

**Headspace Analysis** 

Headspace analysis is another valuable technique, particularly for solid or viscous liquid samples, and can also be applied to aqueous matrices. The sample is placed in a sealed vial and heated to a specific temperature, allowing the volatile **1,1-dichloroethane** to partition into the gas phase (headspace) above the sample.[3][4] A portion of this headspace is then injected into the GC-MS.[3] This method is advantageous as it is largely automated and minimizes the introduction of non-volatile matrix components into the analytical system, thereby protecting the GC column and MS source.[3]

Liquid-Liquid Extraction (LLE)

For certain sample matrices, particularly those with higher concentrations of **1,1-dichloroethane** or where purge and trap or headspace instrumentation is unavailable, liquid-liquid extraction can be employed. A water-immiscible organic solvent, such as dichloromethane, is used to extract the **1,1-dichloroethane** from the aqueous sample.[5] The organic extract is then concentrated and injected into the GC-MS. Care must be taken to avoid the loss of the volatile analyte during the concentration step.[5]

# **GC-MS Analysis**

The separated **1,1-dichloroethane** from the sample preparation step is introduced into the GC-MS for analysis.

Gas Chromatography

A capillary column with a non-polar or mid-polar stationary phase is typically used for the separation of **1,1-dichloroethane** from other volatile organic compounds. A common choice is a column with a 5% diphenyl / 95% dimethyl polysiloxane phase (e.g., DB-5ms, VF-624ms). The oven temperature is programmed to ramp from a low initial temperature to a higher final temperature to ensure good separation of very volatile compounds and timely elution of less volatile components.

Mass Spectrometry



The mass spectrometer is typically operated in electron ionization (EI) mode. For quantification, selected ion monitoring (SIM) is often employed to enhance sensitivity and selectivity. The characteristic ions of **1,1-dichloroethane** are monitored. The most abundant ion, the base peak, at a mass-to-charge ratio (m/z) of 63, is typically used as the quantitation ion. Qualifier ions, such as m/z 65 and 83, are also monitored to confirm the identity of the compound.[6]

# **Quantitative Data Summary**

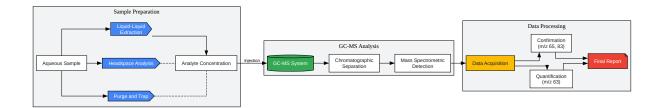
The following table summarizes key quantitative data for the GC-MS analysis of **1,1- dichloroethane** from various sources.

Parameter	Value	Source(s)
Quantitation Ion (m/z)	63	[6]
Qualifier Ions (m/z)	65, 83	[6]
Retention Time (min)	2.671 - 5.94	[6]
Method Detection Limit (MDL) / Limit of Detection (LOD)	0.097 μg/L - 0.6 ppm	[6][7]
Limit of Quantification (LOQ)	1.5 ppm	[7]

Note: Retention times are highly dependent on the specific GC column and analytical conditions. The provided range is for illustrative purposes. LOD/LOQ values can vary significantly based on the sample matrix and the specific sample preparation and instrumentation used.

# **Experimental Workflow Diagram**





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Caption: Workflow for **1,1-dichloroethane** analysis by GC-MS.

# Protocol: Determination of 1,1-Dichloroethane in Water by Purge and Trap GC-MS (Based on EPA Method 8260)

This protocol outlines a general procedure for the quantitative analysis of **1,1-dichloroethane** in water samples. It is intended as a guide and should be adapted and validated for specific laboratory conditions and instrumentation.

#### 1. Scope and Applicability

This method is applicable to the determination of **1,1-dichloroethane** in drinking water, groundwater, and wastewater. The concentration range will depend on the calibration, but it is suitable for trace-level analysis.

#### 2. Apparatus and Materials



- GC-MS System: A gas chromatograph capable of temperature programming, interfaced with a mass spectrometer.
- Purge and Trap System: A commercial purge and trap concentrator.
- GC Column: 30 m x 0.25 mm ID, 1.4 μm film thickness fused silica capillary column with a stationary phase suitable for volatile organic compounds (e.g., VF-624ms or equivalent).
- Vials: 40 mL screw-cap vials with PTFE-faced silicone septa.
- Syringes: Gas-tight syringes of various sizes.
- Reagents: Reagent-grade methanol, standard-grade 1,1-dichloroethane, internal standards (e.g., fluorobenzene, chlorobenzene-d5), and surrogate standards (e.g., bromofluorobenzene).
- 3. Standard Preparation
- Stock Standard Solution (e.g., 1000 µg/mL): Prepare in methanol from a neat standard of 1,1-dichloroethane. Store at 4°C in a sealed vial.
- Working Standard Solutions: Prepare serial dilutions of the stock standard in methanol to create a calibration curve over the desired concentration range (e.g., 1, 5, 10, 20, 50 μg/L).
- Internal Standard and Surrogate Spiking Solution: Prepare a solution of internal and surrogate standards in methanol at a concentration that will result in a constant concentration in all samples and standards when a fixed volume is added.
- 4. Sample Collection and Handling
- Collect samples in 40 mL vials, ensuring no headspace.
- If residual chlorine is present, add a dechlorinating agent (e.g., ascorbic acid) to the vials before sample collection.
- Store samples at 4°C and analyze within the recommended holding time.
- 5. Experimental Procedure



# 5.1. Purge and Trap GC-MS Instrument Conditions (Example)

Purge and Trap Parameters	
Sample Volume	5 mL
Purge Gas	Helium
Purge Flow	40 mL/min
Purge Time	11 min
Desorb Temperature	245°C
Desorb Time	2 min
Bake Temperature	260°C
Bake Time	5 min
GC Parameters	
Injector Temperature	220°C
Carrier Gas	Helium
Column Flow	1.2 mL/min (constant flow)
Oven Program	35°C for 3 min, ramp to 200°C at 5°C/min, hold for 2 min
MS Parameters	
Ion Source	Electron Ionization (EI)
Ion Source Temperature	200°C
MS Transfer Line Temp	230°C
Scan Mode	Selected Ion Monitoring (SIM)
Quantitation Ion (m/z)	63
Qualifier Ions (m/z)	65, 83

#### 5.2. Calibration

## Methodological & Application





- For each calibration level, add 5 mL of reagent water to a purge tube.
- Spike with the appropriate volume of the working standard solution.
- Add a constant volume of the internal standard/surrogate spiking solution to each.
- Analyze each calibration standard using the purge and trap GC-MS system.
- Generate a calibration curve by plotting the response factor (ratio of the analyte peak area to the internal standard peak area) against the concentration of the analyte. The curve should have a correlation coefficient (r²) of ≥ 0.995.

#### 5.3. Sample Analysis

- Bring samples to room temperature.
- Add 5 mL of the sample to a purge tube.
- Spike with the same constant volume of the internal standard/surrogate spiking solution as used for the calibration standards.
- Analyze the sample using the same purge and trap GC-MS conditions as the calibration standards.
- 6. Data Analysis and Quality Control
- Identification: The retention time of 1,1-dichloroethane in the sample should be within a
  specified window of the retention time in the calibration standard. The relative abundances of
  the qualifier ions should be within ±20% of those in a reference mass spectrum.
- Quantification: Calculate the concentration of **1,1-dichloroethane** in the sample using the calibration curve and the response factor obtained for the sample.
- Quality Control: Analyze a laboratory blank, a laboratory control sample, and a matrix spike/matrix spike duplicate with each batch of samples to ensure the accuracy and precision of the analysis. The recovery of surrogates in each sample should be within established control limits.



### References

- 1. ssi.shimadzu.com [ssi.shimadzu.com]
- 2. ysi.com [ysi.com]
- 3. hpst.cz [hpst.cz]
- 4. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 5. An Optimization of Liquid–Liquid Extraction of Urinary Volatile and Semi-Volatile Compounds and Its Application for Gas Chromatography-Mass Spectrometry and Proton Nuclear Magnetic Resonance Spectroscopy PMC [pmc.ncbi.nlm.nih.gov]
- 6. glsciences.eu [glsciences.eu]
- 7. researchgate.net [researchgate.net]
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